molecular formula C18H15F2NO2S B2837824 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide CAS No. 2034359-21-0

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide

Cat. No. B2837824
CAS RN: 2034359-21-0
M. Wt: 347.38
InChI Key: OTAMESIXVGMCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Specifically, it has a benzo[b]thiophene moiety, which is a fused ring system consisting of a benzene ring and a thiophene ring . The molecule also contains a difluorobenzamide group, which suggests the presence of a benzene ring with two fluorine atoms and an amide group .


Molecular Structure Analysis

The molecular structure of similar compounds, like 2-(benzo[b]thiophen-2-yl)pyridine-based compounds, have been determined using techniques like single-crystal X-ray diffraction . This technique could potentially be used to determine the structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives can be quite complex. For instance, they can undergo Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . The exact reactions that “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide” can undergo would depend on its precise molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, benzothiophene is a white solid with a melting point of 32 °C and a boiling point of 221 °C . The properties of “N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide” could be different due to the presence of additional functional groups.

Scientific Research Applications

Antimicrobial Properties

Benzothiophene derivatives have been tested against various microorganisms such as C. albicans, B. subtilis, E. coli and S. aureus. Some of these compounds displayed high antibacterial activity against S. aureus .

Antioxidant Capacities

Certain benzothiophene derivatives showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

Organic Semiconductors

Benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been utilized as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs). These substances were employed as semiconductor layers in bottom-gate/top-contact OFETs .

Fungicidal Activities

Some benzothiophene derivatives have shown potential in combating fungal diseases. They have been tested against diseases such as cucumber anthracnose (CA, Colletotrichum orbiculare) and cucumber downy mildew (CDM, Pseudoperonospora cubensis) .

Inhibitors of Lipid Peroxidation

Thiophene-mediated molecules are known as strong inhibitors of lipid peroxidation .

Potassium Channel Openers

Thiophene derivatives have been used as potassium channel openers .

Topoisomerase Inhibitors

Thiophene derivatives have been used as topoisomerase inhibitors .

L1210 Cell Selectors

Thiophene derivatives have been used as L1210 cell selectors .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals . Additionally, its synthesis process could be optimized, or new synthetic routes could be explored .

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO2S/c1-18(23,15-9-11-5-2-3-8-14(11)24-15)10-21-17(22)16-12(19)6-4-7-13(16)20/h2-9,23H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAMESIXVGMCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=CC=C1F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.